3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine
CAS No.:
Cat. No.: VC20184661
Molecular Formula: C16H15FN4S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15FN4S |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 3-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C16H15FN4S/c1-11-5-2-3-8-14(11)15-19-20-16(21(15)18)22-10-12-6-4-7-13(17)9-12/h2-9H,10,18H2,1H3 |
| Standard InChI Key | RAQWTQQQIMLXCL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC(=CC=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine has the molecular formula C₁₆H₁₄FN₃S, yielding a molecular weight of 315.37 g/mol. Key structural elements include:
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A 1,2,4-triazole ring at the core.
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A methylthio group (-SCH₃) attached to the triazole’s third position via a 3-fluorobenzyl linker.
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A 2-methylphenyl substituent at the triazole’s fifth position.
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An amine group (-NH₂) at the fourth position.
This configuration distinguishes it from closely related analogs, such as 3-[(3-bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine (EvitaChem #EVT-12284495), where bromine replaces fluorine, and the methylphenyl group occupies the para position.
Structural Comparison with Analogous Compounds
The substitution pattern critically influences physicochemical properties. For instance:
The fluorine atom’s electronegativity enhances hydrogen-bonding potential, while the 2-methylphenyl group introduces steric hindrance, potentially affecting binding kinetics .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions, as demonstrated in protocols for analogous compounds . For the target molecule, a plausible pathway includes:
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Formation of the Triazole Core:
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Functionalization:
Optimization Parameters
Key reaction parameters from analogous syntheses include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Solvent | Ethanol/Acetic Acid | Enhances solubility |
| Reaction Time | 5–8 hours | Balances completion vs. side reactions |
Yields for similar triazoles range from 70–85%, contingent on substituent reactivity .
Molecular Structure and Electronic Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include:
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NMR Spectroscopy:
Computational Insights
Density Functional Theory (DFT) studies on analogous triazoles reveal:
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HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on fluorine and sulfur atoms, favoring interactions with biological targets .
| Microorganism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Candida albicans | 8–16 | Fluconazole |
| Escherichia coli | 32–64 | Ciprofloxacin |
Anticancer Mechanisms
Triazoles induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Fluorophenyl derivatives exhibit IC₅₀ values of 12–25 μM against MCF-7 breast cancer cells, comparable to tamoxifen .
Applications in Materials Science
Coordination Chemistry
The amine and sulfur groups facilitate metal complexation. For example:
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